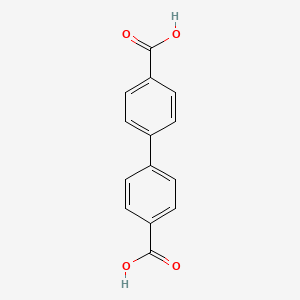

4,4'-Bibenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQFBGHQPUXOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061140 | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coarse white powder; [3M MSDS] | |

| Record name | 4,4'-Biphenyldicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

787-70-2, 84787-70-2 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4,4'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 787-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sandalwood, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Biphenyldicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8ABY24N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bibenzoic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bibenzoic acid, also known as 4,4'-biphenyldicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid. Its unique structural characteristics make it a valuable building block in supramolecular chemistry, materials science, and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to research and drug development.

Chemical Structure and Properties

This compound consists of two benzoic acid moieties linked at the para positions of the phenyl rings. This symmetric and rigid structure is key to its utility in forming well-defined and stable supramolecular assemblies.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄ | [1][2] |

| Molecular Weight | 242.23 g/mol | [2] |

| CAS Number | 787-70-2 | [2] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | >300 °C | [4] |

| pKa | 3.77 (Predicted) | [3] |

| Solubility | Sparingly soluble in water. Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[1][3][5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ typically shows three signals in the aromatic region corresponding to the chemically non-equivalent protons on the biphenyl core, and a broad singlet for the carboxylic acid protons. The expected chemical shifts are approximately 7.8-8.1 ppm for the aromatic protons and around 13.0 ppm for the carboxylic acid protons.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxyl carbons and the aromatic carbons.[2][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carboxylic acid functional group. Key vibrational frequencies include a broad O-H stretch from approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1680-1700 cm⁻¹, and C-O stretching and O-H bending vibrations.[2][10][11]

UV-Vis Spectroscopy

In the UV-Vis spectrum, this compound exhibits absorption bands in the ultraviolet region, which are characteristic of the biphenyl chromophore. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH.[12][13]

Experimental Protocols

Synthesis of this compound

Two common synthetic routes to this compound are the oxidation of 4,4'-dimethylbiphenyl and the Suzuki-Miyaura cross-coupling reaction.

1. Oxidation of 4,4'-Dimethylbiphenyl

This method involves the oxidation of the methyl groups of 4,4'-dimethylbiphenyl to carboxylic acids.

-

Materials: 4,4'-dimethylbiphenyl, potassium permanganate (KMnO₄) or other oxidizing agents, sodium hydroxide (NaOH), sulfuric acid (H₂SO₄), water.

-

Procedure:

-

A mixture of 4,4'-dimethylbiphenyl and a solution of NaOH in water is heated to reflux.

-

Potassium permanganate is added portion-wise to the refluxing mixture. The reaction is monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with sulfuric acid to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with water, and dried.[14][15]

-

2. Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction provides a versatile method for the synthesis of biaryl compounds.

-

Materials: 4-bromobenzoic acid, 4-carboxyphenylboronic acid, palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), a suitable solvent system (e.g., ethanol/water or DME/water).

-

Procedure:

-

4-bromobenzoic acid, 4-carboxyphenylboronic acid, and the base are dissolved in the chosen solvent system.

-

The mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon).

-

The palladium catalyst is added, and the reaction mixture is heated to reflux with stirring.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The filtrate is acidified to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.[16][17][18]

-

Purification

Recrystallization is a common method for purifying crude this compound. Due to its low solubility in water and higher solubility in organic solvents, a suitable solvent or solvent mixture for recrystallization would be DMF/water or ethanol/water.[4]

Applications in Research and Drug Development

This compound's rigid and linear structure makes it an excellent linker for the construction of metal-organic frameworks (MOFs) . These porous materials have potential applications in gas storage, separation, and catalysis.

In the pharmaceutical industry, this compound and its derivatives are used as intermediates in the synthesis of more complex molecules.[3] Its rigid biphenyl core can serve as a scaffold for the design of new therapeutic agents.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and application workflow for this compound.

Conclusion

This compound is a versatile and important molecule with significant applications in materials science and as an intermediate in the synthesis of pharmaceuticals. Its well-defined structure and properties make it a subject of ongoing research and development. This guide provides a foundational understanding for scientists and researchers working with this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,4'-Biphenyldicarboxylic acid | CAS:787-70-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Biphenyl-4,4'-dicarboxylic acid(787-70-2) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [1,1'-Biphenyl]-2,2'-dicarboxylic acid [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biphenyl-4,4'-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 18. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Bibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bibenzoic acid, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of a wide range of materials. Its applications span from high-performance polymers and liquid crystals to metal-organic frameworks (MOFs) and pharmaceutical intermediates. The precise control over the purity and yield of this compound is paramount for its successful application in these fields. This technical guide provides a comprehensive overview of the principal synthetic routes and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols, comparative data, and process workflows are presented to facilitate practical application and further research.

Introduction

This compound is a dicarboxylic acid derivative of biphenyl. Its rigid and linear structure, conferred by the biphenyl core, imparts desirable properties such as thermal stability and mechanical strength to the polymers derived from it. In the pharmaceutical industry, the biphenyl scaffold is a common motif in various drug molecules, and this compound can serve as a key intermediate in their synthesis. The quality of this compound, particularly its purity, directly impacts the properties and performance of the final products. Therefore, robust and efficient methods for its synthesis and purification are of significant interest.

This guide will delve into the three primary synthetic strategies for this compound: Suzuki-Miyaura coupling, Ullmann coupling, and the oxidation of 4,4'-dimethylbiphenyl. Furthermore, it will cover the most effective purification techniques, including recrystallization and sublimation, providing detailed protocols and quantitative data to aid in the selection and optimization of these processes.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own set of advantages and limitations regarding yield, purity, cost, and environmental impact. The choice of a particular method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of this compound synthesis, it typically involves the reaction of a 4-halobenzoic acid derivative with a 4-carboxyphenylboronic acid.

A modified, more environmentally friendly Suzuki-Miyaura coupling reaction has been developed using a ligand-free Pd/C catalyst in an ethanol-water solvent system at room temperature, open to the air. This method avoids the use of expensive and toxic ligands and solvents often required in traditional Suzuki couplings.[1][2]

Logical Relationship for Suzuki-Miyaura Coupling:

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides. For the synthesis of this compound, this typically involves the homocoupling of a 4-halobenzoic acid. Traditional Ullmann reactions often require harsh conditions, such as high temperatures. However, modern variations have been developed that proceed under milder conditions.

A notable method involves the reductive coupling of p-bromobenzoic acid using cuprous iodide (CuI) as a catalyst in the presence of piperazine and potassium hydroxide (KOH), with polyethylene glycol 400 as a solvent. This approach offers high yield and purity and is suitable for large-scale production.[1]

Oxidation of 4,4'-Dimethylbiphenyl

The oxidation of 4,4'-dimethylbiphenyl is a direct and atom-economical route to this compound. This method is particularly attractive for industrial-scale production due to the relatively low cost of the starting material. The oxidation is typically carried out using strong oxidizing agents or through catalytic oxidation with air or oxygen.

A common industrial method, known as the Mid-Century (MC) process, utilizes a homogeneous catalyst system of cobalt and manganese salts with a bromine promoter in an acetic acid solvent.[3] This process can be adapted for the continuous production of high-purity this compound.[3]

Experimental Workflow for Synthesis and Purification:

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods of this compound, providing a basis for comparison.

| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Suzuki-Miyaura Coupling | 4-Bromobenzoic acid, Phenylboronic acid | Pd/C, K₂CO₃ | Ethanol/Water | Room Temperature, 30 min | - | - | [1][2] |

| Ullmann Coupling | p-Bromobenzoic acid | CuI, Piperazine, KOH | Polyethylene glycol 400 | 80°C, 72 h | High | High | [1] |

| Oxidation | 4,4'-Dimethylbiphenyl | Co/Mn/Br catalyst | Acetic acid | High Temperature & Pressure | >93 | >99 | [3][4] |

| Two-Step Synthesis | 4-Diphenic acid, Oxalyl chloride | AlCl₃, Oxidant, KOH | - | - | >93 | >99 (after recrystallization) | [4][5] |

Purification of this compound

The purification of this compound is a critical step to ensure its suitability for various applications. The choice of purification method depends on the nature and quantity of impurities present in the crude product.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[6] The principle of recrystallization is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.[6] For this compound, polar solvents or mixtures are often employed. Methanol has been reported to be an effective solvent for recrystallization, yielding high-purity product.[5]

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-solidifies upon cooling. This method is particularly effective for separating volatile solids from non-volatile impurities. This compound can be purified by sublimation, although specific conditions such as temperature and pressure need to be carefully controlled to prevent decomposition.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and purification of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Synthesis via Ullmann Coupling

This protocol is adapted from a patented method for the high-yield synthesis of this compound.[1]

Materials:

-

p-Bromobenzoic acid

-

Piperazine

-

Cuprous iodide (CuI)

-

Potassium hydroxide (KOH)

-

Polyethylene glycol 400 (PEG-400)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a reaction vessel, combine p-bromobenzoic acid, piperazine, cuprous iodide, and potassium hydroxide in a molar ratio of 1:0.4:0.08:2.

-

Add polyethylene glycol 400 as the solvent.

-

Heat the reaction mixture to 80°C and maintain this temperature for 72 hours with continuous stirring. The solution will turn brown.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add 1 M HCl solution dropwise to the reaction mixture until a large amount of white precipitate is formed.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with water.

-

Purify the crude product by recrystallization.

Synthesis via Oxidation of 4,4'-Dimethylbiphenyl

This protocol describes a general procedure for the catalytic oxidation of 4,4'-dimethylbiphenyl.[7][8]

Materials:

-

4,4'-Dimethylbiphenyl

-

Cobalt acetate

-

Manganese acetate

-

Potassium bromide

-

Acetic anhydride

-

Anhydrous glacial acetic acid

-

Oxygen gas

Procedure:

-

To a suitable reactor, add anhydrous glacial acetic acid, 4,4'-dimethylbiphenyl, cobalt acetate, manganese acetate, potassium bromide, and acetic anhydride.

-

Heat the mixture to reflux while bubbling oxygen gas through the solution.

-

After approximately 5 hours, add an additional portion of acetic anhydride.

-

Continue the reaction for a total of 12 hours, monitoring the consumption of 4,4'-dimethylbiphenyl.

-

Once the reaction is complete, cool the mixture to induce crystallization.

-

Filter the crude product and wash it with water.

-

The crude this compound can be further purified by recrystallization.

Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

Materials:

-

Crude this compound

-

Methanol (or another suitable solvent)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot methanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can increase the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals in a vacuum oven.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of aromatic carboxylic acids. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any organic impurities. The melting point of the final product can also serve as an indicator of purity, with a sharp melting range close to the literature value suggesting high purity.

Conclusion

The synthesis and purification of this compound are critical processes for its application in various high-technology fields. This guide has provided an in-depth overview of the most common and effective methods for its preparation and purification. The Suzuki-Miyaura and Ullmann couplings offer versatile routes with potentially high yields, while the oxidation of 4,4'-dimethylbiphenyl presents a more direct and industrially scalable approach. Recrystallization remains a simple and effective method for achieving high purity. By understanding the principles and practical details of these methods, researchers and professionals can select and optimize the most suitable process to obtain high-quality this compound for their specific needs.

References

- 1. CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 5. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Biphenyl-4,4'-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide on the Solubility of 4,4'-Bibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid). Understanding the solubility of this compound is crucial for its application in various fields, including the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical derivatives. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for such experiments.

Qualitative Solubility Profile

This compound is a crystalline solid that is sparingly soluble in water and non-polar organic solvents.[1][2] Its solubility is significantly higher in polar aprotic solvents. Qualitative assessments indicate that it is soluble in solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), ethanol, and benzene.[3] The presence of two carboxylic acid groups allows for hydrogen bonding, which influences its solubility behavior. In aqueous solutions, the solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.

Quantitative Solubility Data

Despite its wide applications, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The data that is available is often qualitative or related to its derivatives. For instance, the dimethyl ester of this compound, dimethyl biphenyl-4,4'-dicarboxylate, is reported to be soluble in DMSO and DMF at approximately 0.25 mg/mL and 1 mg/mL, respectively, while being sparingly soluble in aqueous solutions.[4]

For the closely related mono-carboxylic acid, 4-biphenylcarboxylic acid, quantitative solubility data has been determined using the gravimetric method in several pure and binary mixed organic solvents from 293.15 K to 328.15 K.[5] This data, while not directly applicable to this compound, provides a valuable reference for experimental design and expected trends. The solubility of 4-biphenylcarboxylic acid was found to increase with temperature in all tested solvents.[5]

Due to the lack of specific quantitative data for this compound, it is recommended that researchers experimentally determine the solubility in their specific solvent systems of interest using the protocols outlined below.

Table 1: Summary of Qualitative and Related Compound Solubility Data

| Solvent | This compound Solubility | Dimethyl biphenyl-4,4'-dicarboxylate Solubility | Reference(s) |

| Water | Sparingly soluble/Partly miscible | Sparingly soluble | [1][2] |

| N,N-Dimethylformamide (DMF) | Soluble | ~1 mg/mL | [3][4] |

| Dimethyl sulfoxide (DMSO) | Soluble | ~0.25 mg/mL | [3][4] |

| Ethanol | Soluble | Not specified | [3] |

| Benzene | Soluble | Not specified | [3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method

This is a reliable and straightforward method for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

-

Glass vials with screw caps

-

Spatula

-

Pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (with a membrane chemically compatible with the solvent) into a pre-weighed, dry container. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the container with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Mass Determination: Once the solvent is completely evaporated, cool the container in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dried solid) / (Volume of supernatant taken)

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a significant and distinct UV-Vis absorbance in the chosen solvent.

Materials:

-

This compound

-

Solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform a series of dilutions to obtain several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare a Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

-

Sample and Dilute: Withdraw a known volume of the clear, filtered supernatant. Dilute this sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using a generic equilibrium method.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to perform experimental solubility studies to obtain precise quantitative data under the relevant conditions. The provided protocols offer robust starting points for such investigations.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4,4'-Bibenzoic acid (also known as biphenyl-4,4'-dicarboxylic acid). While specific experimental thermal analysis data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its general properties and draws parallels from closely related compounds, particularly biphenyl-2,2'-dicarboxylic acid, to infer its thermal behavior. This document details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents a proposed decomposition pathway, and offers a logical workflow for the thermal analysis of aromatic carboxylic acids.

Introduction

This compound is a rigid, aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of high-performance polymers, most notably polyesters and polyamides. These materials are valued for their exceptional thermal stability, making them suitable for applications requiring resistance to high temperatures. An understanding of the thermal stability and decomposition profile of this compound is paramount for its safe handling, processing, and for predicting the performance of the resulting polymers.

This guide summarizes the key thermal properties of this compound, provides detailed methodologies for its thermal analysis, and proposes a likely decomposition mechanism based on the study of analogous compounds.

Physicochemical Properties

This compound is a white to light beige crystalline solid. Its rigid biphenyl core and the presence of two carboxylic acid groups, capable of strong intermolecular hydrogen bonding, contribute to its high melting point, which is reported to be above 300 °C.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₄ |

| Molecular Weight | 242.23 g/mol |

| Appearance | White to light beige powder |

| Melting Point | > 300 °C |

| Solubility | Sparingly soluble in water and common organic solvents |

Thermal Stability and Decomposition Analysis

A study on biphenyl-2,2'-dicarboxylic acid revealed that its decomposition under inert atmosphere leads to biphenyl-2-carboxylic acid as an intermediate through the loss of one carboxyl group, and subsequently to biphenyl with the loss of the second carboxyl group.[1] Another competing pathway observed was ketonization, leading to the formation of fluorenone.[1]

For this compound, a similar stepwise decarboxylation is the most probable decomposition pathway. The initial decomposition step would involve the loss of one molecule of carbon dioxide to form 4-biphenylcarboxylic acid. The second step would be the decarboxylation of this intermediate to yield biphenyl.

Table 2: Inferred Thermal Decomposition Data for this compound (based on analogues)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Corresponding Reaction |

| First Decomposition | > 350 | ~400 | ~18% | Decarboxylation to 4-biphenylcarboxylic acid |

| Second Decomposition | > 450 | ~500 | ~18% | Decarboxylation to Biphenyl |

| Total Weight Loss | ~36% |

Note: These values are estimations based on the thermal behavior of related aromatic carboxylic acids and the high stability of the biphenyl structure. Actual experimental values may vary.

Proposed Decomposition Pathway

The primary thermal decomposition pathway for this compound in an inert atmosphere is expected to be a two-step decarboxylation process.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following sections detail standardized procedures for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Determine the temperature of maximum rate of weight loss (Tpeak) from the first derivative of the TGA curve (DTG).

-

Calculate the percentage of weight loss in each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, as well as to observe any other phase transitions.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C (or higher, depending on the expected melting point) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The onset of the endothermic peak corresponds to the melting point.

-

The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHf).

-

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound is a highly thermally stable aromatic dicarboxylic acid, a property attributed to its rigid biphenyl structure and strong intermolecular hydrogen bonding. While specific experimental data on its thermal decomposition is scarce, analysis of closely related compounds suggests that its primary decomposition pathway in an inert atmosphere is a stepwise decarboxylation to form 4-biphenylcarboxylic acid and subsequently biphenyl. The high onset temperature of decomposition makes it an excellent monomer for the synthesis of heat-resistant polymers. The experimental protocols provided in this guide offer a standardized approach for the detailed thermal characterization of this compound and similar aromatic carboxylic acids, which is essential for quality control and the development of new materials. Further studies employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be beneficial to definitively identify the decomposition products and elucidate the complete decomposition mechanism.

References

4,4'-Bibenzoic acid CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 4,4'-Bibenzoic acid, also known as 4,4'-biphenyldicarboxylic acid. It is intended to be a key resource for professionals in research and development, offering detailed data, experimental protocols, and safety guidelines.

Core Chemical Data

Synonyms: 4,4'-Biphenyldicarboxylic acid, 4,4'-Dicarboxybiphenyl[3]

This aromatic dicarboxylic acid is a key building block in the synthesis of various polymers, including polyesters and polyamides, where it imparts enhanced thermal stability and mechanical strength.[4] Its utility also extends to the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄ | [1][4] |

| Molecular Weight | 242.23 g/mol | [1][4] |

| Appearance | White or off-white powder | [4] |

| Purity | ≥ 98% | [4] |

| Melting Point | >300 °C | |

| Solubility | Soluble in organic solvents | [4] |

Toxicological Data

The toxicological profile of this compound indicates that it requires careful handling.

| Hazard | GHS Classification | Precautionary Statement Codes | Reference |

| Skin Irritation | Category 2 | P280, P302+P352, P332+P313 | [1] |

| Eye Irritation | Category 2 | P280, P305+P351+P338, P337+P313 | [1] |

| Respiratory Irritation | STOT SE 3 | P261, P271, P304+P340, P312 | [1] |

| Acute Oral Toxicity | LD50 (mouse, intraperitoneal) = 500 mg/kg | [3] |

Safety and Handling

Based on the Safety Data Sheet (SDS), the following workflow should be observed when handling this compound to ensure laboratory safety.

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

One common method for the synthesis of this compound involves the oxidation of 4,4'-dimethylbiphenyl.

Materials:

-

4,4'-dimethylbiphenyl

-

Glacial acetic acid

-

Cobalt acetate

-

Manganese acetate

-

Potassium bromide

-

Acetic anhydride

-

Oxygen

Procedure:

-

Combine 1500 kg of anhydrous glacial acetic acid, 133 kg of 4,4'-dimethylbiphenyl, 2 kg of cobalt acetate, 2 kg of manganese acetate, and 2 kg of potassium bromide in a 2000L titanium reactor.

-

Add 6 kg of acetic anhydride to the mixture.

-

Introduce oxygen at a rate of 5 m³/h and heat the mixture to reflux.

-

After 5 hours, add an additional 120 kg of acetic anhydride.

-

Continue the reaction for a total of 12 hours, monitoring for the consumption of 4,4'-dimethylbiphenyl.

-

Cool the reaction mixture to induce crystallization.

-

Filter the crude product and wash it on a centrifuge to yield 195-205 kg of crude this compound.

-

The crude product can be further purified by dissolving in an aqueous solution of sodium hydroxide, treating with activated carbon, filtering, and then re-precipitating by adding dilute sulfuric acid to a pH of 1.

-

The purified product is then dried to yield approximately 174 kg of this compound with a purity of 99.6%.

Synthesis of a Metal-Organic Framework (MOF)

This compound is a common ligand for the synthesis of metal-organic frameworks (MOFs). The following is a general procedure for the synthesis of a Zn-based MOF.

Materials:

-

This compound (H₂bpdc)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a glass vial, dissolve this compound and Zinc nitrate hexahydrate in DMF.

-

Seal the vial and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).

-

After cooling to room temperature, crystals of the MOF should have formed.

-

Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone.

-

Dry the crystals under vacuum or in a desiccator.

Caption: A general experimental workflow for the synthesis and characterization of a MOF.

Signaling Pathways in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of interest in drug discovery. Benzoic acid derivatives have been investigated for their potential to inhibit various enzymes and receptors. For instance, some derivatives have been explored as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by small molecule inhibitors derived from scaffolds like benzoic acid.

Caption: A representative RTK signaling pathway targeted by small molecule inhibitors.

This guide serves as a foundational resource for the safe and effective use of this compound in a research and development setting. For further details, it is always recommended to consult the primary literature and specific Safety Data Sheets provided by the supplier.

References

An In-depth Technical Guide to the Discovery and History of 4,4'-Bibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bibenzoic acid, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid that has become a cornerstone in the development of advanced materials and has seen increasing interest in pharmaceutical applications. Its unique structural properties, including its high degree of symmetry and thermal stability, make it a valuable building block for high-performance polymers such as polyesters and polyamides. In the realm of drug development, its rigid structure serves as a scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this important molecule.

The Dawn of Biphenyl Chemistry: The First Synthesis of this compound

The journey into the synthesis of biphenyl dicarboxylic acids began in the latter half of the 19th century. Following the initial synthesis of diphenic acid (biphenyl-2,2'-dicarboxylic acid) by Ostermayer in 1873 through the oxidation of phenanthrene, the scientific community's interest in biphenyl derivatives grew.

The first documented synthesis of this compound is attributed to G. Schultz in 1874 . In his publication in the prestigious journal Berichte der deutschen chemischen Gesellschaft, titled "Ueber Diphensäure und deren Derivate" (About Diphenic Acid and its Derivatives), Schultz detailed the preparation of this para-substituted isomer.

The seminal method employed by Schultz involved the oxidation of 4,4'-ditolyl. This pioneering work laid the foundation for the future exploration and application of this compound.

Historical Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has evolved significantly, driven by the need for more efficient, scalable, and environmentally friendly processes. The historical development of its synthesis can be broadly categorized into a few key approaches.

Early Methods: Oxidation of Biphenyl Derivatives

The earliest methods for synthesizing this compound relied on the oxidation of appropriately substituted biphenyl precursors. As demonstrated by Schultz, the oxidation of the methyl groups of 4,4'-ditolyl was the first successful route. This approach, while foundational, often required harsh oxidizing agents and could lead to side reactions and purification challenges.

The Advent of Coupling Reactions

The development of new carbon-carbon bond-forming reactions in the early 20th century provided more versatile pathways to the biphenyl core of this compound. Two notable historical methods are:

-

Ullmann Reaction: This copper-catalyzed coupling of two aryl halide molecules, developed by Fritz Ullmann and Irma Goldberg in 1901, offered a direct way to form the biphenyl linkage. For the synthesis of this compound, this would typically involve the coupling of a 4-halobenzoic acid derivative.

-

Gomberg-Bachmann Reaction: Discovered by Moses Gomberg and Werner Bachmann in 1924, this reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound. This method could also be adapted to produce the biphenyl scaffold necessary for this compound.

These early coupling reactions, while significant breakthroughs, often suffered from low yields and harsh reaction conditions.

Modern Synthetic Approaches

Contemporary methods for the industrial-scale production of this compound focus on efficiency, cost-effectiveness, and sustainability. These include:

-

Oxidation of 4,4'-Dialkylbiphenyls: Modern variations of the original oxidation route remain prevalent. A common industrial method involves the catalytic oxidation of 4,4'-dimethylbiphenyl or 4,4'-diisopropylbiphenyl. These processes utilize transition metal catalysts, such as cobalt and manganese salts, and are often carried out in acetic acid with air or oxygen as the oxidant.

-

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions of dihalogenated biphenyls have also been developed, offering a more direct route to the dicarboxylic acid.

-

Reductive Coupling: More recent innovations include reductive coupling methods, which can offer milder reaction conditions and improved yields.

Experimental Protocols

This section details the methodologies for key historical and modern syntheses of this compound.

Historical Synthesis: Oxidation of 4,4'-Ditolyl (Adapted from Schultz, 1874)

Materials:

-

4,4'-Ditolyl

-

Chromic acid (CrO₃)

-

Glacial acetic acid

-

Water

Procedure:

-

A solution of 4,4'-ditolyl in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

A solution of chromic acid in water is added portion-wise to the heated solution of 4,4'-ditolyl.

-

The reaction mixture is heated under reflux for several hours until the oxidation is complete.

-

Upon cooling, the crude this compound precipitates from the solution.

-

The precipitate is collected by filtration, washed with water to remove residual acid and chromium salts, and then recrystallized from a suitable solvent, such as acetic acid or ethanol, to yield the purified product.

Modern Industrial Synthesis: Catalytic Oxidation of 4,4'-Dimethylbiphenyl

Materials:

-

4,4'-Dimethylbiphenyl

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Glacial acetic acid

-

Oxygen or Air

Procedure:

-

A high-pressure reactor is charged with 4,4'-dimethylbiphenyl, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid.

-

The reactor is sealed and pressurized with oxygen or air.

-

The mixture is heated to a temperature typically in the range of 150-200°C with vigorous stirring.

-

The reaction is monitored by observing the oxygen uptake.

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The crude this compound, which precipitates upon cooling, is collected by filtration.

-

The product is washed with acetic acid and then water and dried to yield high-purity this compound.

Quantitative Data

The following table summarizes key physical properties of this compound as reported in early and modern literature.

| Property | Early Reported Value (Late 19th/Early 20th Century) | Modern Reported Value |

| Melting Point | Not definitively found in initial historical searches | >300 °C |

| Solubility in Water | Described as sparingly soluble | Very slightly soluble in cold water; more soluble in hot water |

| Solubility in Ethanol | Soluble | Soluble |

| Solubility in Ether | Slightly soluble | Slightly soluble |

Note: Specific quantitative data from the 19th century is often difficult to ascertain with precision due to variations in experimental techniques and purity of substances.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the historical development and a general experimental workflow for the synthesis of this compound.

Caption: Historical timeline of key synthetic methodologies for this compound.

Caption: General experimental workflow for the synthesis and purification of this compound.

A Theoretical Examination of the Molecular Orbitals of 4,4'-Bibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular orbital characteristics of 4,4'-bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid). A deep understanding of the electronic structure of this molecule is pivotal for its application in various fields, including materials science and drug development. This document outlines the fundamental principles of molecular orbital theory, details the computational methodologies employed, presents key quantitative data derived from these calculations, and visualizes the underlying theoretical and experimental workflows. The insights provided herein are intended to support further research and development involving this compound and related biphenyl compounds.

Introduction to Molecular Orbital Theory

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules.[1][2] Unlike valence bond theory, which considers electrons to be localized in specific bonds between atoms, MO theory posits that electrons are delocalized and occupy molecular orbitals that extend over the entire molecule.[3] These molecular orbitals are formed from the linear combination of atomic orbitals (LCAO).[2]

The key principles of MO theory include:

-

The formation of bonding and antibonding molecular orbitals from the constructive and destructive interference of atomic orbitals, respectively.[3]

-

The filling of molecular orbitals with electrons according to the Aufbau principle, Pauli exclusion principle, and Hund's rule.[4]

-

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.[5][6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and electronic transitions.[7]

Computational Methodology

The theoretical calculations on this compound are primarily performed using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems.[5][8][9]

Geometry Optimization

The initial step in the computational workflow involves the optimization of the molecular geometry of this compound. This process aims to find the lowest energy conformation of the molecule. A commonly used functional for this purpose is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, often in conjunction with a basis set such as 6-311G(d,p).[5][8] The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Molecular Orbital and Energy Calculations

Following geometry optimization, the molecular orbitals and their corresponding energy levels are calculated. The energies of the HOMO and LUMO are of particular interest. Time-dependent DFT (TD-DFT) can be employed to predict vertical excitation energies and electronic absorption spectra.[5]

Calculation of Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. These include:

-

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

-

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

-

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

-

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.

-

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

-

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. Calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound and related biphenyl compounds. These values are typically calculated at the B3LYP/6-311G(d,p) level of theory in the gaseous phase.

Table 1: Calculated Molecular Orbital Energies

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

Table 2: Calculated Global Reactivity Descriptors

| Parameter | Symbol | Typical Calculated Value (eV) |

| Ionization Potential | I | 6.5 to 7.5 |

| Electron Affinity | A | 1.5 to 2.5 |

| Electronegativity | χ | 4.0 to 5.0 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Chemical Softness | S | 0.4 to 0.5 |

| Electrophilicity Index | ω | 3.2 to 5.0 |

Detailed Experimental Protocols (Computational)

This section provides a detailed protocol for performing theoretical calculations on this compound using a computational chemistry software package like Gaussian.

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular builder.

-

Save the initial coordinates in a suitable format (e.g., .mol or .pdb).

-

-

Geometry Optimization:

-

Set up a geometry optimization calculation.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311G(d,p)

-

Specify the charge (0) and multiplicity (singlet).

-

Run the calculation to obtain the optimized ground-state geometry.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry using the same level of theory.

-

Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

-

-

Molecular Orbital Analysis:

-

Use the optimized geometry to perform a single-point energy calculation.

-

Request the generation of molecular orbital information, including energies and compositions.

-

Visualize the HOMO and LUMO surfaces to understand their spatial distribution.

-

-

Calculation of Reactivity Descriptors:

-

Extract the EHOMO and ELUMO values from the output file.

-

Use the formulas provided in Section 2.3 to calculate the global reactivity descriptors.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the theoretical calculations on this compound.

Caption: Molecular Structure of this compound.

Caption: Workflow for DFT Calculations.

Caption: HOMO-LUMO Energy Gap Diagram.

Conclusion

The theoretical investigation of this compound's molecular orbitals through computational methods like Density Functional Theory provides invaluable insights into its electronic structure and chemical reactivity. The data and methodologies presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile molecule. Further computational and experimental work is encouraged to build upon these findings and explore the full potential of this compound in various scientific and technological domains.

References

- 1. chemistry.tcd.ie [chemistry.tcd.ie]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 6. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Methodological & Application

4,4'-Bibenzoic Acid: A Versatile Monomer for High-Performance Polymers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4'-Bibenzoic acid is a rigid, aromatic dicarboxylic acid monomer that serves as a valuable building block for the synthesis of high-performance polymers. Its symmetric, biphenyl core structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers, primarily polyesters and polyamides. These properties make them suitable for a wide range of demanding applications, including advanced composites, electronics, and specialty films. This document provides an overview of the application of this compound in polymer synthesis, along with detailed experimental protocols for the preparation of representative high-performance polyesters and polyamides.

High-Performance Polymers from this compound

The incorporation of the this compound moiety into polymer backbones leads to materials with high glass transition temperatures (Tg) and excellent thermal stability. These polymers can be synthesized through various polycondensation techniques.

Polyesters: Aromatic polyesters derived from this compound and various diols exhibit liquid crystalline behavior, which allows for the formation of highly oriented fibers and moldings with outstanding mechanical properties.[1] For instance, copolyesters containing this compound can form anisotropic melts that are readily processable.[1]

Polyamides: Wholly aromatic polyamides (aramids) synthesized from this compound and aromatic diamines are known for their exceptional strength, stiffness, and thermal resistance. The rigid-rod nature of the polymer chains, facilitated by the biphenyl unit, contributes to their high performance. While direct data for polyamides based solely on this compound is limited in the provided search results, the properties can be inferred from aramids based on structurally similar aromatic diacids.

Data Presentation

The following tables summarize typical quantitative data for high-performance polymers synthesized from aromatic monomers, including those analogous to this compound. This data is provided to give researchers a comparative understanding of the expected performance characteristics.

Table 1: Thermal Properties of Aromatic Polymers

| Polymer Type | Monomers | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |

| Aromatic Copolyester | 4'-hydroxybiphenyl-3-carboxylic acid, 3-hydroxybenzoic acid | 146 - 186 | > 450 |

| Aromatic Copolyester | Vanillic acid, 4-hydroxybenzoic acid, 4'-hydroxybiphenyl-4-carboxylic acid | ~130 | 390 - 410 |

| Aromatic Polyamide | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene, various aromatic diacids | 220 - 290 | 450 - 500 |

Note: Data is based on polymers with similar rigid aromatic structures to those expected from this compound.[2][3][4]

Table 2: Mechanical Properties of High-Performance Polymer Fibers

| Polymer Type | Property | Value |

| Aromatic Copolyester | Average Single Filament Tenacity | 5 - 10 g/denier |

| Aromatic Copolyester | Average Single Filament Tensile Modulus | 250 - 500 g/denier |

Note: Data for a polyester containing a moiety derived from 4,4'-dibenzoic acid.[1]

Experimental Protocols

Detailed methodologies for the synthesis of high-performance polymers using this compound are provided below. These protocols are based on established polycondensation techniques for similar aromatic monomers.

Protocol 1: Synthesis of an Aromatic Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and an aromatic diol, such as 4,4'-biphenol. The process involves an initial esterification followed by a high-temperature polycondensation under vacuum.

Materials:

-

This compound

-

4,4'-Biphenol (or other suitable aromatic diol)

-

Acetic anhydride (for in-situ acetylation of the diol)

-

Antimony(III) oxide (catalyst)

-

N-methyl-2-pyrrolidone (NMP) (solvent for purification)

-

Methanol (non-solvent for precipitation)

Procedure:

-

Monomer Preparation and Charging the Reactor:

-

In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge this compound (1.0 mol), 4,4'-biphenol (1.0 mol), and a slight excess of acetic anhydride (2.2 mol).

-

Add a catalytic amount of antimony(III) oxide (approx. 0.05-0.1 mol%).

-

Purge the reactor with dry nitrogen for 30 minutes to create an inert atmosphere.

-

-

Esterification (First Stage):

-

Begin stirring and gradually heat the reactor to 250-270°C under a slow stream of nitrogen.

-

Acetic acid will begin to distill off as a byproduct of the acetylation of the diol and subsequent esterification.

-

Maintain this temperature for 2-4 hours, or until the distillation of acetic acid ceases.

-

-

Polycondensation (Second Stage):

-

Gradually increase the temperature to 300-350°C.

-

Simultaneously, slowly reduce the pressure in the reactor to below 1 mmHg using a vacuum pump.

-

Continue the reaction under these conditions for another 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow. The reaction is considered complete when the stirrer torque indicates a high melt viscosity.

-

-

Polymer Recovery and Purification:

-

Release the vacuum with nitrogen and cool the reactor.

-

The solid polymer can be removed from the reactor.

-

For purification, the polymer can be dissolved in a suitable high-boiling solvent like NMP and then precipitated by pouring the solution into a non-solvent like methanol.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 100-120°C until a constant weight is achieved.

-

Protocol 2: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), using the phosphorylation reaction.

Materials:

-

This compound

-

4,4'-Oxydianiline (ODA) (or other suitable aromatic diamine)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Lithium chloride (LiCl)

-

Methanol

Procedure:

-

Reactor Setup and Monomer Dissolution:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.0 mol), 4,4'-oxydianiline (1.0 mol), anhydrous NMP, and lithium chloride (to enhance solubility).

-

Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

-

-

Polycondensation Reaction:

-

Cool the solution to 0-5°C using an ice bath.

-

Add anhydrous pyridine followed by the dropwise addition of triphenyl phosphite (TPP).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C.

-

Maintain the reaction at this temperature for 3-6 hours. The viscosity of the solution will increase as polymerization proceeds.

-

-

Polymer Precipitation and Purification:

-

Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer by filtration.

-

Wash the polymer thoroughly with hot methanol and then water to remove any residual solvent and byproducts.

-

Dry the purified polyamide in a vacuum oven at 100-120°C until a constant weight is achieved.

-

Visualizations

The following diagrams illustrate the polymerization processes and the logical relationship of monomer to polymer properties.

Caption: General workflows for polyester and polyamide synthesis.

Caption: Structure-property relationships for this compound polymers.

References

- 1. EP0015088A1 - Polyester of para-hydroxy benzoic acid, 1,2-bis(para-carboxyphenoxy)ethane, terephthalic acid and substituted hydroquinone capable of forming an anisotropic melt which readily undergoes melt processing, and molded articles and fibers based thereon - Google Patents [patents.google.com]

- 2. www2.ictp.csic.es [www2.ictp.csic.es]

- 3. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Preparation and Characterization of Liquid Crystals from 4,4'-Bibenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of thermotropic liquid crystals derived from 4,4'-bibenzoic acid. The rigid, rod-like structure of the 4,4'-biphenyl core makes it an excellent building block for creating calamitic liquid crystals.[1] By functionalizing the terminal carboxylic acid groups, typically through esterification with long-chain alcohols, molecules with desirable mesomorphic properties can be achieved.[2] The length and nature of these terminal alkyl chains are critical in determining the specific liquid crystalline phases (e.g., nematic, smectic) and the transition temperatures of the resulting materials.[1][2]

The ability to form ordered yet fluid phases makes these materials highly valuable for applications in displays, sensors, and optical switches.[2][3] Furthermore, the self-assembling nature of liquid crystals is of significant interest in drug delivery systems and for organizing biological molecules. The protocols outlined below describe a common synthetic route to a homologous series of this compound-based liquid crystals and the subsequent characterization of their thermal and optical properties.

Quantitative Data Summary

The mesomorphic properties of liquid crystals derived from this compound are highly dependent on the length of the terminal alkyl chains. The following table summarizes representative phase transition temperatures for a homologous series of 4,4'-bis(n-alkoxycarbonyl)biphenyls.

| Compound (n = number of carbon atoms in alkyl chain) | Crystal to Nematic Transition T_CN (°C) | Nematic to Isotropic Transition T_NI (°C) | Mesophase Range (°C) |

| 4 | 185 | 240 | 55 |

| 6 | 168 | 225 | 57 |

| 8 | 152 | 218 | 66 |

| 10 | 145 | 210 | 65 |

| 12 | 140 | 202 | 62 |

Note: The data presented are representative and may vary based on experimental conditions and purity of the compounds.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Bis(n-octylcarboxy)biphenyl via Esterification

This protocol details the esterification of this compound with 1-octanol to introduce flexible alkyl chains, a common strategy for inducing liquid crystalline behavior.[2]

Materials:

-

This compound

-

1-Octanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dry Dichloromethane (DCM)

-

Dilute Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and 1-octanol (2.5 eq) in dry dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-